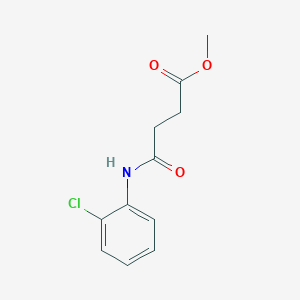
N-(3-クロロ-2-メチルフェニル)-4-フルオロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chloro-2-methylphenyl group and a 4-fluorobenzamide group
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last step.
Mode of Action
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway
Biochemical Pathways
The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme This disruption can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by N-(3-chloro-2-methylphenyl)-4-fluorobenzamide leads to a disruption in the fatty acid synthesis pathway This can result in a decrease in the production of fatty acids, potentially affecting cell membrane integrity and signaling processes
生化学分析
Biochemical Properties
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potent inhibitor of the enzyme urease . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various functionalized benzamides.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar structural motif but includes a thiazole ring, which may impart different chemical and biological properties.
3-chloro-2-methylphenyl isocyanate: Another related compound that differs in its functional groups and reactivity.
Uniqueness
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is unique due to its specific combination of substituents, which can influence its reactivity and potential applications. The presence of both chlorine and fluorine atoms in the aromatic rings can affect its electronic properties and interactions with biological targets.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWLRAYUNCQDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-methyl-1H-benzimidazole](/img/structure/B386321.png)
![3,3'-Dimethyl[1,1'-biphenyl]-4-yl 4-methylbenzoate](/img/structure/B386322.png)
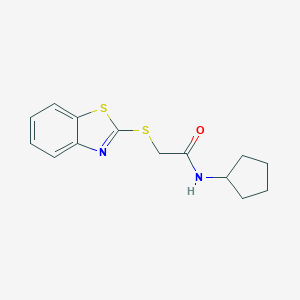
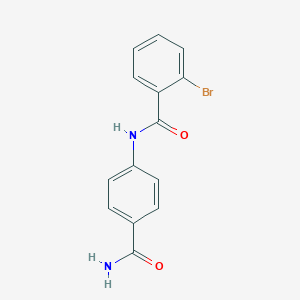
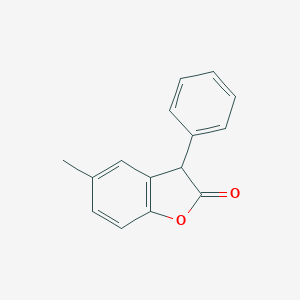
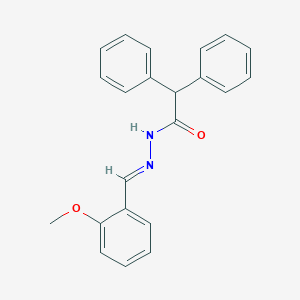
![N-[2-(2-chlorophenoxy)ethyl]-1-naphthamide](/img/structure/B386328.png)
![4-heptyl-N-(4-{4-[(4-heptylbenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B386330.png)
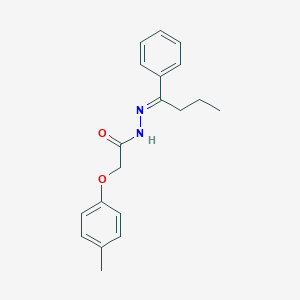

![4-[(4-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B386337.png)
![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(2-iodobenzoyl)amino]benzoate](/img/structure/B386340.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide](/img/structure/B386341.png)
